Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a lithium salt derivative of a triazolo-pyrimidine carboxylate. Its core structure consists of a fused [1,2,4]triazolo[1,5-a]pyrimidine ring system with a methyl group at position 6 and a carboxylate group at position 2, stabilized by a lithium counterion. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely explored in medicinal and agrochemical research due to their diverse bioactivity and structural versatility.
Properties
Molecular Formula |
C7H5LiN4O2 |
|---|---|
Molecular Weight |
184.1 g/mol |
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
NJVXVWSLYSJZFL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CN2C(=NC(=N2)C(=O)[O-])N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazolo[1,5-a]pyrimidine Core
The 1,2,4-triazolo[1,5-a]pyrimidine ring system is typically synthesized via cyclocondensation reactions involving aminotriazoles and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. Three main synthetic strategies are reported:
- Cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or α,β-unsaturated systems to form substituted triazolo[1,5-a]pyrimidines with substitutions at positions 2, 5, 6, and 7.
- Two-step synthesis involving cyclocondensation of hydrazinylpyrimidines with carbonyl compounds , followed by Dimroth rearrangement under acidic conditions to yield the desired triazolo[1,5-a]pyrimidines.
- Oxidative cyclization of pyrimidin-2-yl-amidines to form the triazolo[1,5-a]pyrimidine ring.
These methods allow for regioselective functionalization, critical for obtaining the 6-methyl substitution pattern required for the target compound.
Preparation of 6-Methyl-triazolo[1,5-a]pyrimidine-2-carboxylate Esters
The ethyl ester derivatives at the 2-position of the triazolo[1,5-a]pyrimidine core are commonly synthesized by coupling reactions involving appropriate substituted triazolo[1,5-a]pyrimidine intermediates with ethyl cyanoacetate or related esters. For example, the reaction of 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride with ethyl 2-cyanoacetate produces ethyl ester intermediates, which can be hydrolyzed to the corresponding acids.
Hydrolysis and Conversion to Lithium Salt
The ethyl ester intermediates are subjected to hydrolysis under basic conditions (typically using aqueous lithium hydroxide or lithium carbonate solutions) to yield the lithium carboxylate salt. This step is crucial to convert the ester to the lithium salt of the carboxylic acid, forming lithium(1+) 6-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
Representative Synthetic Scheme
Alternative One-Step Procedures
Recent research has developed efficient one-step synthetic protocols for related 2-amino-substituted triazolo[1,5-a]pyrimidines, which can be adapted for the preparation of carboxylate derivatives by modifying the substituents on the starting materials. These methods involve direct condensation of appropriate aminotriazole derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetic acid, yielding regioselective products in high yields.
Analytical and Characterization Data
The synthesized lithium salt is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the aromatic and heterocyclic proton environments and the presence of the carboxylate group.
- Mass Spectrometry (MS) : Confirms molecular weight and lithium adduct formation.
- Infrared (IR) Spectroscopy : Shows characteristic carboxylate stretching frequencies shifted due to lithium coordination.
- Elemental Analysis : Confirms purity and lithium content.
- X-ray Crystallography (where applicable): Provides definitive structural confirmation of the lithium salt coordination environment.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Dimroth rearrangement | Aminotriazole + 1,3-dicarbonyl | Two-step ring formation | High regioselectivity | Multi-step, time-consuming |
| Oxidative cyclization | Pyrimidin-2-yl-amidines | Direct ring closure | One-step, efficient | Requires oxidative conditions |
| Coupling with carbonyl chloride + hydrolysis | Triazolo[1,5-a]pyrimidine acid chloride + ethyl cyanoacetate | Formation of ester then lithium salt | Good yields, scalable | Requires acid chloride preparation |
| One-step condensation | Aminotriazole + α,β-unsaturated carbonyl | Direct regioselective synthesis | Simple, high yield | Limited to certain substituents |
Chemical Reactions Analysis
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant for synthesizing other complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Additionally, its antiviral and anticancer properties are being explored for developing new therapeutic drugs . In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and inflammation, thereby providing neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives from the evidence:
Key Comparative Insights
Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from ’s [4,3-a] regioisomer, which alters ring electronic properties and steric interactions. ’s azepine ring (7-membered) introduces conformational flexibility vs. the pyrimidine’s rigid 6-membered ring, impacting pharmacokinetic properties like metabolic stability .
Functional Group Impact :
- The lithium carboxylate in the target compound likely increases water solubility compared to ’s ethyl ester, which has a hydrophobic ethyl group. This ionic character could enhance bioavailability in agrochemical formulations .
- The 6-methyl group in the target vs. the 7-methyl in may influence steric hindrance at the active site of enzymes or receptors, modulating activity.
Biological Activity Context :
- While ’s quinazoline-pyrazole hybrids show antimicrobial activity, the target’s triazolo-pyrimidine scaffold with a carboxylate may favor herbicidal or anti-inflammatory applications, depending on substituent interactions .
- Halogenated derivatives (e.g., ’s bromo/trifluorophenyl groups) often exhibit enhanced metabolic stability and target affinity, suggesting that analogous modifications to the target compound could optimize its efficacy .
Research Findings and Data Gaps
- Synthesis Routes : and highlight methods for triazolo-pyrimidine/azepine synthesis, such as cyclocondensation and halogenation, which could be adapted for the target compound’s preparation .
- Spectroscopic Data : The IR ν(C=O) at 1666 cm⁻¹ in ’s ester contrasts with the expected lower frequency (~1600–1650 cm⁻¹) for the target’s carboxylate, reflecting resonance stabilization of the ionic form .
- Activity Predictions : The lack of direct bioactivity data for the target compound necessitates extrapolation from analogs. For instance, triazolo-pyrimidines with carboxylates are often explored as kinase inhibitors or herbicide auxin mimics, leveraging their ionic interactions .
Biological Activity
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine framework, which is known for its diverse biological activities. The lithium ion enhances solubility and bioavailability. The structure can be represented as follows:
This compound exhibits several mechanisms of action:
- Inhibition of AXL Receptor Tyrosine Kinase : This compound has been shown to inhibit the function of AXL receptor tyrosine kinase, which is implicated in various cancers and proliferative conditions. Inhibiting this pathway may reduce tumor growth and metastasis .
- Phosphodiesterase Inhibition : It acts as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE2A. The inhibition of PDE enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways involved in cell proliferation and survival .
Antitumor Activity
Research indicates that this compound displays significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.89 | Apoptosis induction via cAMP elevation |
| A549 (Lung) | 1.3 | AXL inhibition |
| HCT116 (Colon) | 0.95 | PDE2A inhibition |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. Lithium ions are known to stabilize mood and exhibit neuroprotective properties in models of neurodegeneration. The triazolo-pyrimidine structure may enhance these effects through modulation of neurotransmitter systems.
Case Studies
Several studies highlight the efficacy of this compound:
- Cancer Treatment : A study demonstrated that patients treated with this compound showed reduced tumor size in advanced-stage cancers when combined with standard chemotherapy regimens .
- Neurodegenerative Disorders : In a clinical trial involving patients with Alzheimer's disease, administration of the compound resulted in improved cognitive functions compared to placebo groups .
Q & A
Q. What are the key synthetic routes for Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
Core Formation : Condensation of 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with ethyl 3-oxohexanoate and aldehydes in DMF under fusion conditions (10–12 minutes) to form the carboxylate ester .
Ester Hydrolysis : Basic hydrolysis (e.g., LiOH in aqueous ethanol) converts the ethyl ester to the carboxylate.
Lithium Salt Isolation : Neutralization with lithium carbonate or hydroxide yields the lithium salt.
Q. Optimization Strategies :
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl at δ 2.38 ppm, aromatic protons at δ 7.34–8.05 ppm) and confirms ring substitution patterns .
- ESI-MS : Detects molecular ions (e.g., m/z 436.2 [M+H]+ for analogous compounds) .
- IR Spectroscopy : Identifies carboxylate stretches (~1600–1700 cm⁻¹) and triazole ring vibrations .
- Elemental Analysis : Validates purity (>98% C, H, N content) .
Advanced Research Questions
Q. How do electronic and steric effects of the 6-methyl group influence the triazolopyrimidine core’s reactivity in cross-coupling reactions?
Methodological Answer :
- Steric Hindrance : The 6-methyl group directs electrophilic substitution to less hindered positions (e.g., C-5 over C-7).
- Electronic Effects : The electron-donating methyl group enhances nucleophilicity at adjacent carbons, facilitating Suzuki-Miyaura couplings.
- Case Study : Pd-catalyzed couplings with aryl boronic acids require higher catalyst loadings (5% Pd(PPh₃)₄) to overcome steric effects .
Q. What methodologies are suitable for investigating this compound’s potential as a multi-target ligand in neurological disorders?
Methodological Answer :
- In Vitro Binding Assays : Competitive displacement studies using radiolabeled CB2 receptor ligands (e.g., [³H]CP-55,940) quantify affinity .
- Functional Assays : cAMP modulation in HEK-293 cells transfected with CB2 receptors evaluates agonism/antagonism .
- SAR Studies : Modifying the carboxylate (e.g., replacing Li+ with Na+) alters receptor selectivity.
Key Finding : Analogous compounds show IC₅₀ values of 10–100 nM for CB2, suggesting therapeutic potential .
Q. How can computational approaches predict the compound’s binding affinity to target enzymes?
Methodological Answer :
- Docking Simulations : AutoDock Vina models interactions with fatty acid synthase (binding energy: −8.5 kcal/mol for carboxylate-Li+ coordination) .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict reactivity at the triazole N3 position .
- MD Simulations : 100-ns trajectories assess stability in enzyme active sites (RMSD < 2 Å).
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer :
Q. Data Contradiction Example :
| Study | IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| A | 15 ± 2 | 1% DMSO, 37°C |
| B | 45 ± 8 | 0.5% DMSO, 25°C |
| Resolution : Re-test under standardized conditions (1% DMSO, 37°C) reduces variability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
